molecular formula C18H21Cl2N3O B13748656 7-Chloro-2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride CAS No. 3528-72-1

7-Chloro-2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-phenyl-4(1H)-quinazolinone hydrochloride

Cat. No.: B13748656
CAS No.: 3528-72-1
M. Wt: 366.3 g/mol
InChI Key: NWISGBZOZYFCPS-UHFFFAOYSA-N
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Description

7-chloro-1-(2-dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride is a chemical compound with the molecular formula C12H17Cl2N3O. It is a member of the quinazolinone family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1-(2-dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride typically involves the reaction of 2-aminobenzophenone with chloroacetyl chloride to form an intermediate, which is then reacted with dimethylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-chloro-1-(2-dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions may produce halogenated or alkylated derivatives.

Scientific Research Applications

7-chloro-1-(2-dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 7-chloro-1-(2-dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1-(2-dimethylaminoethyl)-5-(phenyl)-1H-1,4-benzodiazepin-2(3H)-one: This compound shares structural similarities but belongs to the benzodiazepine family.

    1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds have a different core structure but exhibit similar biological activities.

Uniqueness

7-chloro-1-(2-dimethylaminoethyl)-2-phenyl-2,3-dihydroquinazolin-4-onehydrochloride is unique due to its specific quinazolinone core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

3528-72-1

Molecular Formula

C18H21Cl2N3O

Molecular Weight

366.3 g/mol

IUPAC Name

7-chloro-1-[2-(dimethylamino)ethyl]-2-phenyl-2,3-dihydroquinazolin-4-one;hydrochloride

InChI

InChI=1S/C18H20ClN3O.ClH/c1-21(2)10-11-22-16-12-14(19)8-9-15(16)18(23)20-17(22)13-6-4-3-5-7-13;/h3-9,12,17H,10-11H2,1-2H3,(H,20,23);1H

InChI Key

NWISGBZOZYFCPS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(NC(=O)C2=C1C=C(C=C2)Cl)C3=CC=CC=C3.Cl

Origin of Product

United States

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